N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1-naphthamide

CAS No.: 1235006-40-2

Cat. No.: VC7594181

Molecular Formula: C22H23N3O

Molecular Weight: 345.446

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1235006-40-2 |

|---|---|

| Molecular Formula | C22H23N3O |

| Molecular Weight | 345.446 |

| IUPAC Name | N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]naphthalene-1-carboxamide |

| Standard InChI | InChI=1S/C22H23N3O/c26-22(20-9-5-7-18-6-1-2-8-19(18)20)24-16-17-11-14-25(15-12-17)21-10-3-4-13-23-21/h1-10,13,17H,11-12,14-16H2,(H,24,26) |

| Standard InChI Key | CFVUWMLFQPEDSB-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1CNC(=O)C2=CC=CC3=CC=CC=C32)C4=CC=CC=N4 |

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

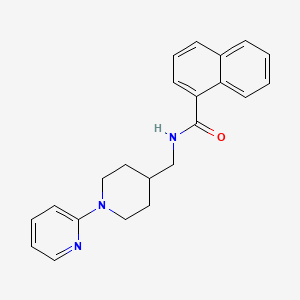

The compound’s IUPAC name, -[(1-pyridin-2-ylpiperidin-4-yl)methyl]naphthalene-1-carboxamide, reflects three key structural domains (Fig. 1):

-

Piperidine Core: A six-membered saturated ring with one nitrogen atom, providing conformational flexibility and potential for hydrogen bonding.

-

Pyridin-2-yl Substituent: An aromatic heterocycle attached to the piperidine nitrogen, enhancing solubility and enabling π-π stacking interactions.

-

Naphthamide Moiety: A naphthalene-derived carboxamide group, contributing hydrophobic character and planar geometry for target binding.

The Standard InChIKey (CFVUWMLFQPEDSB-UHFFFAOYSA-N) and SMILES (C1CN(CCC1CNC(=O)C2=CC=CC3=CC=CC=C32)C4=CC=CC=N4) encode its stereochemical and connectivity details.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 345.446 g/mol |

| CAS Number | 1235006-40-2 |

| IUPAC Name | -[(1-pyridin-2-ylpiperidin-4-yl)methyl]naphthalene-1-carboxamide |

| Solubility (pH 7.4) | Not available |

| LogP (Predicted) | ~3.5 (estimated via analogy) |

| Step | Reagents/Conditions | Intermediate |

|---|---|---|

| 1 | Piperidine, methyl iodide, KCO, DMF | 4-Methylpiperidine |

| 2 | 2-Bromopyridine, Pd(dba), Xantphos | 1-(Pyridin-2-yl)piperidin-4-ylmethanol |

| 3 | 1-Naphthoyl chloride, EtN, DCM | Crude product |

Comparative Analysis with Structural Analogues

Table 3: Activity Comparison of Piperidine Derivatives

| Compound | Target | IC/MIC | Reference |

|---|---|---|---|

| ML267 | Sfp-PPTase | 300 nM (Sfp-PPTase) | |

| Stiripentol | GABA Receptor | 15 μM (EC) | |

| N-((1-(Pyridin-2-yl)... | Hypothetical enzyme targets | Not tested | — |

Future Research Directions

-

Synthesis and Validation: Empirical synthesis followed by purity assessment and bioactivity screening.

-

Target Deconvolution: Proteomic profiling to identify binding partners (e.g., kinases, ion channels).

-

ADMET Profiling: Evaluation of solubility, metabolic stability, and toxicity in vitro.

-

Structure-Activity Relationship (SAR): Systematic modification of the pyridine, piperidine, and naphthamide regions to optimize potency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume